2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline typically involves the reaction of 2,3-dichloroaniline with 2-(1-naphthyl)ethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., chlorine). The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions may produce different substituted aniline derivatives .
Scientific Research Applications
2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline has several applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: It is employed in proteomics research to study protein interactions and functions.
Industry: It is used in the synthesis of other chemical compounds and materials.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline include:
- 2,3-Dichloroaniline
- 2-(1-Naphthyl)ethylamine
- N-Phenyl-2-naphthylamine
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of structural features, which confer specific chemical and biological properties. This uniqueness makes it valuable for particular applications in research and industry .
Properties
IUPAC Name |
2,3-dichloro-N-(2-naphthalen-1-ylethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N/c19-16-9-4-10-17(18(16)20)21-12-11-14-7-3-6-13-5-1-2-8-15(13)14/h1-10,21H,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGKIHJMDYUVSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CCNC3=C(C(=CC=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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